2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol
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Overview
Description
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and a propan-2-ol group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride and a base such as diisopropylethylamine. The reaction mixture is heated to 70°C and stirred for 16 hours . The product is then purified through filtration and extraction processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups replacing the chlorine atoms or modifications to the propan-2-ol group.
Scientific Research Applications
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the JAK-STAT signaling pathway, which is involved in cell division and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,6-Dichloro-7-deazapurine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol is unique due to the presence of the propan-2-ol group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Properties
Molecular Formula |
C9H9Cl2N3O |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
2-(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)propan-2-ol |
InChI |
InChI=1S/C9H9Cl2N3O/c1-9(2,15)5-3-4-6(10)13-8(11)14-7(4)12-5/h3,15H,1-2H3,(H,12,13,14) |
InChI Key |
ZZLRJECEQQKPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(N1)N=C(N=C2Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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